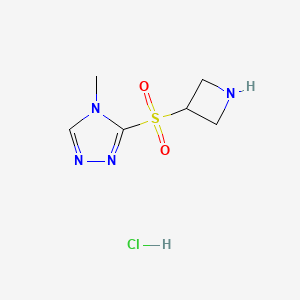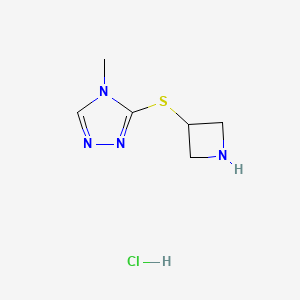
N-(3-aminopropyl)-2-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APMA is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Synthesis Analysis
APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, and reacting in the presence of Boc .
Molecular Structure Analysis
The molecular structure of APMA is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Chemical Reactions Analysis
The functional monomer APMA influences the radical polymerization process because of its chain transfer ability . A mixture of NIPAM, methylene bis acrylamide (MBA), a crosslinker, and APMA as a functional monomer was used for the synthesis of the shell .
Physical And Chemical Properties Analysis
APMA is a clear/colourless liquid miscible in water . It’s a non-flammable liquid and a corrosive product .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have explored the synthesis of various compounds and their applications in understanding biochemical processes and materials science. For instance, the synthesis of optically pure N-Boc-protected fluoro-prolines as probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond demonstrates the compound's utility in understanding protein folding and structure (Demange et al., 2001). Furthermore, the study on ortho-substituted anilines, including 2-fluoroaniline derivatives, for inhibiting copper corrosion highlights the potential industrial applications of these compounds (Khaled & Hackerman, 2004).
Materials Science and Engineering
In the field of materials science, the synthesis and characterization of polyaniline, poly(3-fluoroaniline), and their copolymers have been reported, showcasing their increased solubility, thermal stability, and electrical conductivity. These materials are crucial for developing advanced electronic and photonic devices (Waware et al., 2018).
Biological and Environmental Applications
Biodegradation studies of fluoroaniline derivatives by specific bacterial strains indicate the environmental impact and degradation pathways of these compounds. For example, the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 has been documented, providing insights into the biodegradation mechanisms of synthetic aromatic compounds in the environment (Zhao et al., 2019).
Safety And Hazards
Direcciones Futuras
APMA has been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . It shows considerable potential for lipid-lowering therapy . The higher selectivity, specificity, stability, and in-vivo activity of APMA show considerable potential for lipid-lowering therapy .
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)propane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMCUWBEOVQIQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-fluoroaniline hydrochloride | |
CAS RN |
1461714-22-6 |
Source


|
| Record name | 1,3-Propanediamine, N1-(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-aminopropyl)-2-fluoroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)

![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)





![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)